N-(3-chloro-4-methylphenyl)-2-[4-(morpholin-4-yl)phenyl]imidazo[1,2-a]pyrimidin-3-amine
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Overview
Description
N-(3-chloro-4-methylphenyl)-2-[4-(morpholin-4-yl)phenyl]imidazo[1,2-a]pyrimidin-3-amine is a synthetic organic compound that belongs to the class of imidazo[1,2-a]pyrimidines. These compounds are known for their diverse biological activities and are often studied for their potential therapeutic applications.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N-(3-chloro-4-methylphenyl)-2-[4-(morpholin-4-yl)phenyl]imidazo[1,2-a]pyrimidin-3-amine typically involves multi-step organic reactions. The process may start with the preparation of the imidazo[1,2-a]pyrimidine core, followed by the introduction of the 3-chloro-4-methylphenyl and 4-(morpholin-4-yl)phenyl groups through various coupling reactions. Common reagents and conditions include:
- Nucleophilic substitution reactions
- Amidation reactions
Palladium-catalyzed cross-coupling reactions: (e.g., Suzuki or Stille coupling)
Industrial Production Methods
Industrial production methods for such compounds often involve optimizing the synthetic route for scalability, yield, and cost-effectiveness. This may include:
- Batch or continuous flow synthesis
- Use of automated reactors
- Purification techniques such as crystallization or chromatography
Chemical Reactions Analysis
Types of Reactions
N-(3-chloro-4-methylphenyl)-2-[4-(morpholin-4-yl)phenyl]imidazo[1,2-a]pyrimidin-3-amine can undergo various chemical reactions, including:
- Oxidation : Conversion to corresponding N-oxides using oxidizing agents like m-chloroperbenzoic acid (m-CPBA).
- Reduction : Reduction of nitro groups to amines using reducing agents like hydrogen gas in the presence of a palladium catalyst.
- Substitution : Halogen substitution reactions using nucleophiles such as amines or thiols.
Common Reagents and Conditions
- Oxidizing agents : m-CPBA, hydrogen peroxide
- Reducing agents : Hydrogen gas, palladium on carbon (Pd/C)
- Nucleophiles : Amines, thiols
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield N-oxides, while reduction may yield primary or secondary amines.
Scientific Research Applications
- Chemistry : As a building block for the synthesis of more complex molecules.
- Biology : As a probe to study biological pathways and interactions.
- Medicine : Potential therapeutic applications, such as anti-cancer or anti-inflammatory agents.
- Industry : Use in the development of new materials or as a catalyst in chemical reactions.
Mechanism of Action
The mechanism of action of N-(3-chloro-4-methylphenyl)-2-[4-(morpholin-4-yl)phenyl]imidazo[1,2-a]pyrimidin-3-amine involves its interaction with specific molecular targets and pathways. These may include:
- Enzyme inhibition : Binding to and inhibiting the activity of specific enzymes.
- Receptor modulation : Interacting with cellular receptors to modulate their activity.
- Signal transduction pathways : Affecting intracellular signaling pathways to exert its effects.
Comparison with Similar Compounds
Similar Compounds
- Imidazo[1,2-a]pyrimidine derivatives : Compounds with similar core structures but different substituents.
- Morpholine-containing compounds : Compounds with a morpholine ring, which may have similar biological activities.
Uniqueness
N-(3-chloro-4-methylphenyl)-2-[4-(morpholin-4-yl)phenyl]imidazo[1,2-a]pyrimidin-3-amine is unique due to its specific combination of functional groups, which may confer distinct biological activities and chemical reactivity compared to other similar compounds.
Properties
Molecular Formula |
C23H22ClN5O |
---|---|
Molecular Weight |
419.9 g/mol |
IUPAC Name |
N-(3-chloro-4-methylphenyl)-2-(4-morpholin-4-ylphenyl)imidazo[1,2-a]pyrimidin-3-amine |
InChI |
InChI=1S/C23H22ClN5O/c1-16-3-6-18(15-20(16)24)26-22-21(27-23-25-9-2-10-29(22)23)17-4-7-19(8-5-17)28-11-13-30-14-12-28/h2-10,15,26H,11-14H2,1H3 |
InChI Key |
QCWAGGVOJCKNNV-UHFFFAOYSA-N |
Canonical SMILES |
CC1=C(C=C(C=C1)NC2=C(N=C3N2C=CC=N3)C4=CC=C(C=C4)N5CCOCC5)Cl |
Origin of Product |
United States |
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